5-(4-CHLORO-7-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-THIOXO-1,3-THIAZOLAN-4-ONE
Overview
Description
“5-(4-CHLORO-7-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-THIOXO-1,3-THIAZOLAN-4-ONE” is a synthetic organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(4-CHLORO-7-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-THIOXO-1,3-THIAZOLAN-4-ONE” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting from a suitable precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.
Chlorination and Methylation: Introduction of the chloro and methyl groups can be achieved through selective halogenation and alkylation reactions.
Formation of the Thiazolone Ring: The thiazolone ring can be formed by reacting the indole derivative with appropriate thioamide and carbonyl compounds under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, solvents, and specific reaction conditions to scale up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole and thiazolone rings.
Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the chloro and methyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysts: Potential use in catalytic reactions due to its unique structure.
Biology and Medicine
Pharmacological Studies: Investigated for potential anti-inflammatory, anti-cancer, and antimicrobial activities.
Drug Development: Potential lead compound for the development of new therapeutic agents.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Agriculture: Studied for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of “5-(4-CHLORO-7-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-THIOXO-1,3-THIAZOLAN-4-ONE” would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors, modulating their activity. The compound might inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indomethacin, tryptophan.
Thiazolone Derivatives: Compounds like rhodanine, thiazolidinedione.
Uniqueness
The unique combination of the indole and thiazolone rings, along with the specific substituents (chloro and methyl groups), gives “5-(4-CHLORO-7-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-THIOXO-1,3-THIAZOLAN-4-ONE” distinct chemical and biological properties
Properties
IUPAC Name |
4-chloro-3-(4-hydroxy-2-sulfanylidene-3H-1,3-thiazol-5-yl)-7-methylindol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O2S2/c1-4-2-3-5(13)6-7(10(16)14-8(4)6)9-11(17)15-12(18)19-9/h2-3,17H,1H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSIGMFFYWSIRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=C(C(=O)N=C12)C3=C(NC(=S)S3)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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